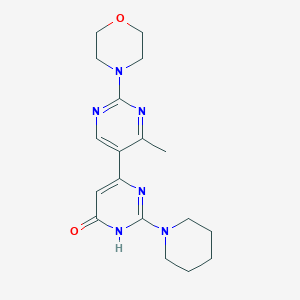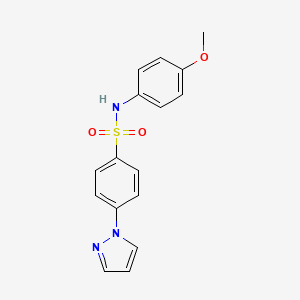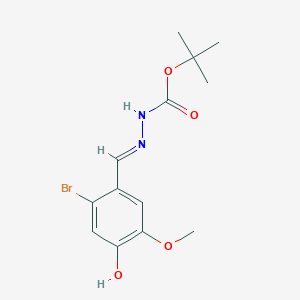
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a synthetic compound that has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is metabolized in the brain to form MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria of dopaminergic neurons, leading to oxidative stress and cell death. The mechanism of action of this compound has been extensively studied and has provided valuable insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels in the brain. This results in symptoms that are similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound also causes oxidative stress and inflammation in the brain, which can contribute to the progression of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has several advantages for lab experiments, including its selective toxicity to dopaminergic neurons and its ability to mimic the symptoms of Parkinson's disease. However, this compound also has several limitations, including its toxicity to humans and the fact that it does not fully replicate the complexity of Parkinson's disease.
Direcciones Futuras
There are several future directions for 4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one research, including the development of new treatments for Parkinson's disease and the study of the mechanisms of other neurodegenerative disorders. Researchers are also exploring the use of this compound as a tool for studying the mechanisms of aging and age-related diseases. Additionally, there is ongoing research into the development of new compounds that can selectively target dopaminergic neurons without causing the toxic effects of this compound.
Métodos De Síntesis
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is synthesized through a multi-step process that involves the reaction of 4,5-diaminopyrimidine with 4-morpholinecarboxaldehyde and 1-piperidinyl-2-chloroethanone. The resulting product is then treated with methyl iodide to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been extensively used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is known to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms that are similar to Parkinson's disease. This makes this compound a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments for the disease.
Propiedades
IUPAC Name |
4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-13-14(12-19-17(20-13)24-7-9-26-10-8-24)15-11-16(25)22-18(21-15)23-5-3-2-4-6-23/h11-12H,2-10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHSHMUPGRHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)


![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6000857.png)

![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)
![N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)
![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)

![isopropyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B6000890.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6000904.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000905.png)
![4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-N-(2-methylphenyl)-1-phthalazinamine](/img/structure/B6000907.png)
![4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine](/img/structure/B6000912.png)
